Product packaging for Myristic acid, [1-14C](Cat. No.:CAS No. 17029-30-0)

Myristic acid, [1-14C]

Cat. No.: B579962
CAS No.: 17029-30-0
M. Wt: 230.368
InChI Key: TUNFSRHWOTWDNC-HKGQFRNVSA-N
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Description

Significance of Radiotracer Methodologies in Investigating Lipid Metabolism

Radiotracer methodologies are fundamental to the study of lipid metabolism, offering a dynamic view of metabolic processes that static measurements cannot provide. researchgate.net By introducing a labeled molecule like [1-14C] Myristic Acid into a biological system, scientists can follow its metabolic journey, from its initial uptake by cells to its incorporation into complex lipids or its breakdown for energy. This approach allows for the quantification of metabolic rates, such as oxidation and esterification, and the determination of the preferential pathways a fatty acid follows. revvity.co.jpilsl.br

The use of carbon-14, a beta-emitter, allows for sensitive detection and quantification of the tracer and its metabolites in various tissues and cellular compartments. This has been instrumental in elucidating the roles of different fatty acids in health and disease, including their involvement in energy storage, membrane structure, and cell signaling. ilsl.brimrpress.com

Rationale for Utilizing [1-14C] Myristic Acid in Advanced Metabolic Studies

Myristic acid (C14:0), though less abundant in the body than other saturated fatty acids like palmitic acid (C16:0), plays a crucial role in cellular processes. Its use as a radiotracer is particularly insightful due to its distinct metabolic behavior. Studies have shown that myristic acid is metabolized differently from longer-chain saturated fatty acids, making [1-14C] Myristic Acid an excellent tool for comparative metabolic studies. researchgate.netnih.gov

Labeling at the C-1 position is critical, as it allows for the direct measurement of β-oxidation. During this process, the bond between the first and second carbons is cleaved, releasing the [1-14C]O2, which can be trapped and quantified to determine the rate of fatty acid oxidation. cambridge.org This specific labeling provides a clear and direct measure of the catabolic fate of the fatty acid.

Research has demonstrated that [1-14C] Myristic Acid is rapidly taken up by cells and undergoes significant metabolic processing, including both β-oxidation and elongation to longer-chain fatty acids. researchgate.netnih.gov This dynamic metabolism makes it a valuable probe for investigating the regulation of fatty acid pathways under various physiological and pathological conditions.

Detailed Research Findings

Comprehensive studies utilizing [1-14C] Myristic Acid have provided detailed quantitative data on its metabolic fate, particularly in hepatocytes. When compared with [1-14C] Palmitic Acid, significant differences in uptake, oxidation, and elongation are observed.

A pivotal study examining the metabolism of these two fatty acids in cultured rat hepatocytes revealed that myristic acid is taken up more rapidly than palmitic acid. nih.gov After a 4-hour incubation period, 86.9% of the initial [1-14C] Myristic Acid was cleared from the medium, compared to 68.3% for [1-14C] Palmitic Acid. nih.gov

Once inside the cell, the metabolic fates of these fatty acids diverge significantly. [1-14C] Myristic Acid is more readily directed towards β-oxidation. After 4 hours, 14.9% of the initial radioactivity from [1-14C] Myristic Acid was recovered in β-oxidation products, a stark contrast to the 2.3% observed for [1-14C] Palmitic Acid. nih.gov

Furthermore, [1-14C] Myristic Acid is a more prominent substrate for elongation. After 12 hours, 12.2% of the initial radioactivity was found in radiolabeled palmitic acid, demonstrating a strong propensity for chain lengthening. In comparison, only 5.1% of [1-14C] Palmitic Acid was elongated to stearic acid over the same period. nih.gov

While the initial incorporation into cellular triglycerides is faster for myristic acid, over a longer 12-hour period, a greater proportion of palmitic acid is found in cellular triglycerides, cellular phospholipids (B1166683), and secreted triglycerides. nih.gov This suggests that myristic acid is more rapidly turned over through oxidation and elongation, while palmitic acid is preferentially stored. nih.gov

These findings are summarized in the interactive data tables below:

Table 1: Comparative Metabolism of [1-14C] Myristic Acid and [1-14C] Palmitic Acid in Cultured Rat Hepatocytes

Metabolic Parameter[1-14C] Myristic Acid (% of Initial Radioactivity)[1-14C] Palmitic Acid (% of Initial Radioactivity)Incubation Time (hours)
Cellular Uptake86.9 ± 0.968.3 ± 5.74
Incorporation into Cellular Lipids33.4 ± 2.834.9 ± 9.34
Incorporation into β-oxidation Products14.9 ± 2.22.3 ± 0.64
Elongation12.2 ± 0.85.1 ± 1.312

Data sourced from a study on cultured rat hepatocytes. nih.gov

Table 2: In Vivo Oxidation Rates of Saturated Fatty Acids

Fatty Acid% of Administered Dose Recovered as 14CO2 (after 24 hours)
[1-14C] Lauric Acid~55
[1-14C] Myristic Acid~45
[1-14C] Palmitic Acid~30
[1-14C] Stearic Acid~25

Data represents the cumulative rate of expired 14CO2 in rats over a 24-hour period. cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(114C)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-HKGQFRNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313228
Record name Tetradecanoic-1-14C acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17029-30-0
Record name Tetradecanoic-1-14C acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17029-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic-1-14C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Radiochemical Characterization for Research Applications

Chemical Synthesis of [1-¹⁴C] Myristic Acid

The synthesis of myristic acid labeled at the carboxyl carbon with ¹⁴C is a cornerstone for its use in metabolic research. While specific proprietary methods may vary, a common and established approach for creating [1-¹⁴C] labeled long-chain fatty acids involves the Grignard reaction. This method allows for the direct incorporation of a ¹⁴C label into the carboxyl group.

The general synthetic scheme proceeds as follows:

Formation of the Grignard Reagent: The synthesis begins with a 13-carbon alkyl halide, specifically 1-bromotridecane. This starting material is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, tridecylmagnesium bromide.

Carbonation with ¹⁴CO₂: The crucial radiolabeling step involves the reaction of the newly formed Grignard reagent with ¹⁴C-labeled carbon dioxide ([¹⁴C]O₂). The [¹⁴C]O₂ is introduced into the reaction vessel, where it is readily attacked by the nucleophilic alkyl group of the Grignard reagent.

Acidification and Isolation: The resulting carboxylate salt is then hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid). This protonation step yields [1-¹⁴C] Myristic Acid. The final product is subsequently extracted from the aqueous phase using an organic solvent and purified, typically through recrystallization or chromatography, to remove any unreacted starting materials or byproducts.

Preparation of [1-¹⁴C] Myristoyl Coenzyme A for Enzymatic Assays

For most biological applications, particularly enzymatic assays, myristic acid must be activated to its thioester derivative, myristoyl coenzyme A (CoA). A reliable chemical method has been developed for synthesizing high-specific-activity [1-¹⁴C]acyl CoAs with good yields. umich.edu

This procedure involves two main steps:

Conversion to Acyl Chloride: The [1-¹⁴C] Myristic Acid is first converted to its more reactive acyl chloride derivative, [1-¹⁴C]myristoyl chloride. umich.edu This is typically achieved by reacting the fatty acid with oxalyl chloride in an inert solvent like dry benzene. umich.edu The volatile byproducts are then removed under a stream of nitrogen. umich.edu

Condensation with Coenzyme A: The [1-¹⁴C]myristoyl chloride is then condensed with Coenzyme A (CoASH). umich.edu To maximize the conversion of the expensive radiolabeled precursor, a two- to three-fold molar excess of CoASH is used. umich.edu The reaction is performed in a buffered solution, such as bicarbonate-buffered tetrahydrofuran, to maintain an optimal pH (around 8.8) for the condensation. umich.edu The reaction proceeds for a set time at a controlled temperature (e.g., 37°C for 30 minutes) to produce [1-¹⁴C] Myristoyl Coenzyme A. umich.edu

Reaction Component Role/Condition
[1-¹⁴C]Myristic AcidRadiolabeled precursor
Oxalyl ChlorideConverts fatty acid to acyl chloride
Coenzyme A (CoASH)Thiol substrate for condensation
Sodium Bicarbonate (NaHCO₃)Buffer to control pH
Tetrahydrofuran (THF)Organic solvent
Temperature37°C
pH~8.8

Assessment of Radiochemical Purity for Quantitative Metabolic Studies

The accuracy of quantitative studies using [1-¹⁴C] Myristic Acid and its derivatives is contingent upon the radiochemical purity of the tracer. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. Over time, radiolabeled compounds can undergo self-decomposition due to the energy released by radioactive decay, leading to the formation of radioactive impurities. For ¹⁴C-labeled compounds, this decomposition can be accelerated by factors such as high specific activity, storage temperature, and the presence of solvents. Therefore, it is crucial to verify the purity before use. revvity.com

Several chromatographic methods are employed to assess the purity of [1-¹⁴C] Myristic Acid and [1-¹⁴C] Myristoyl CoA:

High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for determining the radiochemical purity of labeled fatty acids. For instance, the purity of [1-¹⁴C]-Palmitic Acid, a similar compound, is assessed using a C18 reverse-phase column with a solvent system like acetonitrile, water, and acetic acid. revvity.com The eluate is passed through a radioactivity detector to quantify the percentage of radioactivity associated with the peak corresponding to the intact compound.

Thin-Layer Chromatography (TLC): TLC is a common and rapid method for purity assessment. The synthesized [1-¹⁴C]acyl CoA can be spotted on a TLC plate and developed in a suitable solvent system. After development, the distribution of radioactivity on the plate is analyzed. In the synthesis of [1-¹⁴C]acyl CoAs, TLC analysis has shown the main product band to be well-separated from minor impurities and any unreacted free fatty acid. umich.edu

Paper Chromatography: This technique has also been used historically for the separation and analysis of ¹⁴C-labeled fatty acids. ilsl.br

For [1-¹⁴C]acyl CoAs, purity is often confirmed through a combination of chromatographic analysis and enzymatic assays to ensure the compound is not only chemically intact but also biologically active. umich.edu Purity levels greater than 98% are often required for rigorous quantitative research. revvity.com

Analytical Method Typical Application Notes
High-Performance Liquid Chromatography (HPLC)Quantitative purity determination of [1-¹⁴C] Myristic Acid.Often uses a C18 column and a radioactivity flow detector. revvity.com
Thin-Layer Chromatography (TLC)Rapid purity check for [1-¹⁴C] Myristoyl CoA synthesis.Can identify unreacted fatty acid and other radioactive byproducts. umich.edu
Paper ChromatographySeparation and analysis of [1-¹⁴C] fatty acids.A classic method for separating radiolabeled compounds. ilsl.br

Methodological Frameworks for Investigating Myristic Acid Metabolism and Function

In Vitro Cellular Systems for Metabolic Profiling

In vitro systems offer controlled environments to dissect the cellular and molecular mechanisms of myristic acid metabolism.

Isolated Hepatocyte Cultures for Fatty Acid Metabolism Studies

Isolated hepatocyte cultures serve as a primary model for studying hepatic fatty acid metabolism. Studies using [1-14C]myristic acid in cultured rat hepatocytes have revealed that it is rapidly taken up and metabolized. nih.govresearchgate.net Research comparing the metabolism of myristic acid and palmitic acid in these cells has shown that myristic acid is absorbed more quickly from the culture medium. nih.govresearchgate.net After a 4-hour incubation period, 86.9% of the initial [1-14C]myristic acid was cleared from the medium, compared to 68.3% for [1-14C]palmitic acid. nih.gov

Once inside the hepatocytes, myristic acid undergoes significant metabolic processing. A notable portion is directed towards β-oxidation. researchgate.netphysiology.org After 4 hours, the oxidation of myristic acid was significantly higher than that of palmitic acid, with 14.9% of the initial radioactivity from [1-14C]myristic acid being incorporated into β-oxidation products, compared to only 2.3% for [1-14C]palmitic acid. researchgate.net Furthermore, myristic acid is a substrate for elongation, being converted to radiolabeled palmitic acid. researchgate.netimrpress.com This elongation is more pronounced than the elongation of palmitic acid to stearic acid. researchgate.net

The incorporation of [1-14C]myristic acid into various lipid fractions has also been quantified. In the initial phase of incubation (30 minutes), myristic acid is more rapidly incorporated into cellular triglycerides than palmitic acid. researchgate.net However, over a longer period (12 hours), the radioactivity in cellular triglycerides, phospholipids (B1166683), and secreted triglycerides becomes significantly higher with palmitic acid as the precursor. researchgate.net Studies analyzing the distribution of exogenous [1-14C]myristic acid over a 4-hour period showed that it is predominantly incorporated into the triglyceride fraction (56.5%) and to a lesser extent into the phospholipid fraction (19.3%). cambridge.org

Table 1: Comparative Metabolism of [1-¹⁴C]Myristic Acid and [1-¹⁴C]Palmitic Acid in Cultured Rat Hepatocytes

Metabolic Parameter [1-¹⁴C]Myristic Acid [1-¹⁴C]Palmitic Acid Time Point
Cellular Uptake (% cleared from medium) 86.9 ± 0.9% 68.3 ± 5.7% 4 hours
Incorporation into β-oxidation products (% of initial radioactivity) 14.9 ± 2.2% 2.3 ± 0.6% 4 hours
Elongation (% of initial radioactivity) 12.2 ± 0.8% (to Palmitic Acid) 5.1 ± 1.3% (to Stearic Acid) 12 hours
Incorporation into Cellular Triglycerides (% of initial radioactivity) 7.4 ± 0.9% 3.6 ± 1.9% 30 minutes

Data sourced from studies on cultured rat hepatocytes. nih.govresearchgate.net

Mammalian Cell Lines for Protein Acylation Research

Mammalian cell lines are invaluable for investigating protein acylation, a post-translational modification where fatty acids are attached to proteins. Myristic acid is specifically known for its role in N-myristoylation, the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of a protein. ocl-journal.org This modification is catalyzed by the enzyme N-myristoyltransferase (NMT). ocl-journal.org The use of radiolabeled myristic acid, such as Myristic acid, [1-14C], allows for the tracking and quantification of this modification on specific proteins.

This process is critical for the function of numerous cellular and viral proteins, often mediating protein-membrane interactions and subcellular localization. ocl-journal.org Research in various mammalian cell lines has demonstrated that the attachment of myristic acid is essential for the biological functions of a wide array of proteins, including those involved in signal transduction pathways. ocl-journal.org

Microbial Systems for Comparative Metabolic Investigations

Microbial systems provide a platform for comparative studies of fatty acid metabolism. In a study using Mycobacterium lepraemurium, the oxidation of various [1-14C] labeled fatty acids was investigated. The results showed preferential oxidation of certain fatty acids, with lauric acid, decanoic acid, and myristic acid exhibiting higher rates of oxidation compared to acetate, which was used as a metabolic reference. The assimilation and oxidation patterns revealed that with saturated acids, a higher amount found in the live bacteria generally correlated with a higher output of ¹⁴CO₂, with lauric acid being an exception.

Another example comes from studies on Bacillus subtilis, where myristic acid was identified as an inhibitor of the BmrA ATPase and its transport activity. This inhibitory effect was specific to the free acid form and was not observed when myristic acid was part of phospholipids. This highlights a regulatory role for free myristic acid on a bacterial ABC transporter.

In Vivo Animal Model Applications in Metabolic Research

In vivo animal models are essential for understanding the systemic metabolism and physiological effects of myristic acid.

Rodent Models for Systemic Fatty Acid Oxidation and Distribution

Rodent models, particularly rats, have been extensively used to study the systemic oxidation and distribution of myristic acid. In one study, weanling rats were orally administered [1-14C]myristic acid to determine its whole-body oxidation rate over a 24-hour period by measuring the amount of ¹⁴CO₂ in expired air. The results demonstrated that the rate of oxidation of saturated fatty acids is dependent on their chain length. cambridge.org Lauric acid (C12:0) was oxidized most rapidly, followed by myristic acid (C14:0), while palmitic acid (C16:0) and stearic acid (C18:0) were oxidized at significantly slower rates. cambridge.org

Table 2: In Vivo Oxidation of Saturated Fatty Acids in Rats over 24 Hours

Fatty Acid Cumulative % of Administered Dose Expired as ¹⁴CO₂
[1-¹⁴C]Lauric Acid ~55%
[1-¹⁴C]Myristic Acid ~45%
[1-¹⁴C]Palmitic Acid ~25%
[1-¹⁴C]Stearic Acid ~20%

Data represents the cumulative rate of expired ¹⁴CO₂ over a 24-hour period following oral administration in rats. cambridge.org

Studies on the tissue distribution of orally administered [1-14C]myristic acid in rats have also been conducted, providing insights into where this fatty acid is transported and utilized within the body. nih.gov

Specialized Animal Models for Tissue-Specific Metabolic Analysis

To investigate the metabolism of myristic acid in specific tissues, specialized animal models are employed. For instance, dispersed adult rat heart myocytes have been used to study the uptake and metabolism of [1-¹⁴C]myristic acid in cardiac tissue. These studies have shown that the uptake consists of both a nonsaturable and a saturable component, with the latter being linked to metabolic activation of the fatty acid. nih.gov The relative distribution of metabolic products varied with fatty acid chain length, with [1-¹⁴C]myristic acid being converted into carbon dioxide, triglycerides, and polar lipids. nih.gov

Another specialized model involves the use of granuloma pouch-bearing rats to study the distribution of [1-14C]myristic acid in the context of inflammation. nih.gov Although detailed findings are limited, this model allows for the investigation of how pathological states can alter the metabolic fate of myristic acid.

Furthermore, dietary studies in rats have provided valuable information on the tissue-specific effects of myristic acid. Feeding rats diets with varying levels of myristic acid resulted in a dose-dependent accumulation of myristic acid in the liver, plasma, and adipose tissue. cambridge.org Notably, these dietary manipulations also influenced the levels of other fatty acids in specific tissues. For example, an increase in dietary myristic acid led to a significant increase in docosahexaenoic acid (DHA) in the brain and red blood cells. cambridge.org These findings suggest that myristic acid plays a role in regulating the biosynthesis and metabolism of highly unsaturated fatty acids in a tissue-specific manner. cambridge.org

Analytical Techniques for [1-14C] Myristic Acid and its Metabolites

The use of Myristic Acid labeled with Carbon-14 at the first carbon position ([1-14C] Myristic Acid) is a powerful tool for tracing its metabolic fate within biological systems. A suite of analytical techniques is employed to quantify the radioactivity, separate the labeled molecules, and identify the resulting metabolites. These methods provide a detailed picture of how myristic acid is absorbed, transported, and transformed.

Liquid Scintillation Counting for Quantifying Radioactivity

Liquid Scintillation Counting (LSC) is a fundamental technique for the quantitative measurement of radioactivity from beta-emitting isotopes like Carbon-14. In studies involving [1-14C] myristic acid, LSC is used to determine the total amount of radioactivity in various samples, such as cell cultures, tissues, or different fractions of a biological extract. ilsl.brjmb.or.krnih.gov

The process involves mixing the sample containing the radiolabeled compound with a "scintillation cocktail." This cocktail contains a solvent and fluorescent solutes (fluors). The beta particles emitted by the 14C atoms in myristic acid and its metabolites transfer energy to the solvent molecules, which in turn transfer that energy to the fluors. The excited fluors then emit photons of light (scintillations), which are detected and counted by a photomultiplier tube within the liquid scintillation counter. The number of scintillations is directly proportional to the amount of radioactivity in the sample.

To ensure accurate quantification, corrections for a phenomenon known as "quenching" are necessary. Quenching refers to any process that reduces the efficiency of the energy transfer and light emission, leading to an underestimation of the radioactivity. This can be caused by colored substances or chemicals in the sample that interfere with the scintillation process. Modern liquid scintillation counters have built-in methods for quench correction. ilsl.br

Key applications of LSC in [1-14C] myristic acid research include:

Measuring the uptake of [1-14C] myristic acid by cells or tissues. nih.gov

Quantifying the amount of radioactivity incorporated into different lipid fractions after separation. ilsl.br

Determining the rate of oxidation of [1-14C] myristic acid by measuring the production of [14C]CO2. ilsl.brcambridge.org

For instance, in a study comparing the metabolism of myristic and palmitic acids in rat hepatocytes, liquid scintillation counting was used to measure the radioactivity in the culture medium, cellular lipids, and beta-oxidation products. nih.gov This allowed for a direct comparison of the metabolic rates of the two fatty acids. nih.gov

Chromatographic Separation of Radiolabeled Lipid Species

To understand the metabolic transformations of [1-14C] myristic acid, it is essential to separate the parent compound from its various metabolites. Chromatography is the primary technique used for this purpose. The choice of chromatographic method depends on the specific lipid species being analyzed and the required resolution.

Thin-Layer Chromatography (TLC): TLC is a relatively simple and rapid technique for separating lipids. A thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. The lipid extract containing the radiolabeled compounds is spotted onto the plate, which is then placed in a developing chamber with a solvent system. As the solvent moves up the plate by capillary action, it carries the lipids with it at different rates depending on their polarity and interaction with the adsorbent. After development, the separated radiolabeled spots can be visualized and quantified using techniques like autoradiography or by scraping the spots and analyzing them with liquid scintillation counting. exlibrisgroup.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and more precise quantification than TLC. edpsciences.org In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This technique is effective for separating fatty acids and their derivatives. researchgate.netnih.gov To enhance detection, fatty acids are often derivatized to attach a chromophore or fluorophore. For instance, they can be converted to naphthacyl esters, which can be detected by UV absorbance. edpsciences.org The eluting fractions containing the radiolabeled compounds can be collected and their radioactivity measured by LSC. researchgate.net

Gas Chromatography (GC): GC is particularly useful for separating and identifying volatile fatty acid derivatives, typically as methyl esters. nih.gov The sample is vaporized and injected into a column with a stationary phase. An inert carrier gas flows through the column, and the different fatty acid esters are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID). nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the fatty acid metabolites.

These chromatographic techniques are crucial for elucidating the metabolic pathways of myristic acid. For example, by separating the radiolabeled lipids from cells incubated with [1-14C] myristic acid, researchers can identify and quantify the conversion of myristic acid into other fatty acids, such as palmitic acid, through elongation, or its incorporation into complex lipids like triglycerides and phospholipids. nih.gov

Autoradiographic Techniques for Spatial Distribution Analysis

Autoradiography provides a visual representation of the spatial distribution of radiolabeled compounds within tissues and cells. This technique is invaluable for understanding where [1-14C] myristic acid and its metabolites are localized.

The basic principle involves placing a tissue section containing the radiolabeled compound in close contact with a photographic emulsion or a sensitive imaging plate. The radiation emitted from the 14C atoms exposes the emulsion or plate, creating a latent image. After an appropriate exposure time, the emulsion is developed, revealing the areas where the radioactivity is concentrated.

Quantitative Autoradiography: Modern autoradiography often uses imaging plates, which are more sensitive than traditional X-ray film and offer a wider dynamic range, allowing for quantitative analysis. koreascience.kr The darkness of the resulting image is proportional to the amount of radioactivity in that region. By using calibrated radioactive standards, the optical density of the autoradiogram can be converted into absolute amounts of radioactivity.

This technique has been used to study the distribution of fatty acid uptake in the heart. For example, dual-tracer autoradiography with [1-14C] labeled fatty acid analogues has been employed to visualize and quantify regional myocardial fatty acid uptake in different physiological and pathological conditions. nih.gov

Integration with Mass Spectrometry for Metabolite Identification

While chromatography separates the radiolabeled metabolites, mass spectrometry (MS) provides definitive identification by determining their mass-to-charge ratio. The combination of chromatography and mass spectrometry (e.g., GC-MS or LC-MS) is a powerful analytical tool in metabolomics. nih.govoup.com

In the context of [1-14C] myristic acid studies, after separation by chromatography, the fractions containing radioactivity can be subjected to MS analysis. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a molecular fingerprint, allowing for the precise identification of the metabolites. oup.com

For example, if [1-14C] myristic acid is elongated to palmitic acid, the resulting radiolabeled palmitic acid will have a different retention time in a chromatographic separation and a distinct mass spectrum compared to myristic acid. By combining the radioactivity data with the mass spectrometry data, researchers can confidently identify the products of myristic acid metabolism. researchgate.net

Table of Research Findings on Myristic Acid Metabolism

Study FocusOrganism/SystemKey FindingAnalytical Techniques UsedCitation
Comparison of Myristic and Palmitic Acid MetabolismCultured Rat HepatocytesMyristic acid is more rapidly taken up and oxidized than palmitic acid. It is also significantly elongated to palmitic acid.[1-14C] Labeling, Liquid Scintillation Counting, Chromatographic Separation nih.gov
In Vivo Oxidation of Saturated Fatty AcidsRatsThe order of oxidation after 24 hours was lauric acid > myristic acid > palmitic acid > stearic acid.[1-14C] Labeling, Measurement of expired 14CO2 cambridge.org
Fatty Acid Metabolism in Mycobacterium lepraemuriumMycobacterium lepraemuriumShowed preferential oxidation of lauric, decanoic, and myristic acids.[1-14C] Labeling, Liquid Scintillation Counting, Radiochromatography ilsl.br
Spatial Distribution of Fatty Acid Uptake in the HeartRat Hearts (Reperfusion Model)Heterogeneous uptake of a [1-14C] labeled myristic acid analogue was observed in the area at risk after ischemia and reperfusion.Quantitative Autoradiography with [1-14C] labeled fatty acid analogue

Metabolic Disposition and Intracellular Fate of 1 14c Myristic Acid in Research Models

Dynamics of Cellular Uptake and Intracellular Accumulation

The intracellular accumulation of exogenous [1-14C] myristic acid within hepatocytes over a 4-hour period showed that the majority, approximately 90.8%, remained within the cells. cambridge.orgresearchgate.net This efficient uptake and retention underscore the cell's capacity to quickly sequester and process this fatty acid.

Table 1: Cellular Uptake and Incorporation of [1-14C] Myristic Acid in Cultured Rat Hepatocytes

Parameter[1-14C] Myristic Acid[1-14C] Palmitic AcidTime Point
Clearance from Medium (%) 86.9 ± 0.968.3 ± 5.74 hours
Incorporation into Cellular Lipids (%) 33.4 ± 2.834.9 ± 9.34 hours
Cellular Retention of Radioactivity (%) 90.8 ± 4.7-4 hours

Data sourced from studies on cultured rat hepatocytes. researchgate.netnih.govcambridge.orgresearchgate.net

Pathways of Intracellular Metabolic Transformations

Once inside the cell, [1-14C] myristic acid is directed into several key metabolic pathways, including beta-oxidation for energy production, chain elongation to form longer fatty acids, and desaturation to create monounsaturated derivatives. nih.gov

Beta-Oxidation Pathways and Energy Production Analysis

A significant portion of the intracellular [1-14C] myristic acid undergoes beta-oxidation, a catabolic process that generates acetyl-CoA, NADH, and FADH2, which are subsequently used in the citric acid cycle and oxidative phosphorylation to produce ATP. In cultured rat hepatocytes, the oxidation of myristic acid was found to be substantially higher than that of palmitic acid. researchgate.netnih.gov After 4 hours of incubation, 14.9% of the initial radioactivity from [1-14C] myristic acid was recovered in beta-oxidation products, compared to only 2.3% for [1-14C] palmitic acid. researchgate.netnih.gov

The complete beta-oxidation of one molecule of myristic acid involves six cycles, yielding seven molecules of acetyl-CoA, six molecules of NADH, and six molecules of FADH₂. brainly.comchegg.com The subsequent oxidation of these products in the citric acid cycle and the electron transport chain results in a substantial energy yield. The theoretical maximum ATP yield from the complete oxidation of one molecule of myristic acid is estimated to be around 91 to 92 ATP molecules, after accounting for the initial activation step which consumes two ATP equivalents. brainly.comchemicalforums.com

Table 2: Comparison of Beta-Oxidation in Cultured Rat Hepatocytes

Fatty AcidRadioactivity in Beta-Oxidation Products (%)Time Point
[1-14C] Myristic Acid 14.9 ± 2.24 hours
[1-14C] Palmitic Acid 2.3 ± 0.64 hours

Data represents the percentage of initial radioactivity incorporated into beta-oxidation products. researchgate.netnih.gov

Chain Elongation Processes to Longer Saturated Fatty Acids

[1-14C] myristic acid serves as a substrate for chain elongation, a process that adds two-carbon units to the fatty acid chain. In metabolic experiments with cultured rat hepatocytes, myristic acid was significantly elongated to radiolabeled palmitic acid. researchgate.netnih.govimrpress.comimrpress.com After a 12-hour incubation, 12.2% of the initial radioactivity from [1-14C] myristic acid was converted to palmitic acid. researchgate.netnih.gov This elongation is more pronounced than the elongation of palmitic acid to stearic acid, where only 5.1% of the initial radioactivity was converted over the same period. researchgate.netnih.gov This rapid conversion contributes to the relatively low steady-state levels of myristic acid within the cell. researchgate.netnih.gov Further elongation to stearic acid can also occur. nih.gov Studies in BC3H1 muscle cells also demonstrated rapid elongation of myristic acid. nih.gov

Desaturation Pathways and Formation of Monounsaturated Derivatives

Myristic acid can undergo desaturation to form myristoleic acid (14:1n-5), a monounsaturated fatty acid. nih.gov This conversion is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as delta-9 desaturase. In vitro studies have shown that myristic acid is a substrate for desaturase enzymes. researchgate.net The formation of monounsaturated fatty acids from saturated precursors is a critical process for maintaining membrane fluidity and for various signaling pathways. While direct quantification of [1-14C] myristic acid desaturation is less commonly reported than its other metabolic fates, the presence of myristoleic acid in tissues indicates the activity of this pathway.

Incorporation into Complex Lipid Classes

A primary fate of intracellular [1-14C] myristic acid is its incorporation into more complex lipid molecules, which serve as energy stores, structural components of membranes, and signaling molecules.

Radiotracer Incorporation into Cellular Triglycerides

[1-14C] myristic acid is readily incorporated into cellular triglycerides, the main form of energy storage in cells. In the early phase of incubation (30 minutes) with cultured rat hepatocytes, myristic acid was more rapidly incorporated into cellular triglycerides than palmitic acid (7.4% vs. 3.6% of initial radioactivity, respectively). researchgate.netnih.gov Over a 4-hour incubation period, a significant portion of exogenous [1-14C] myristic acid was found in the triglyceride fraction of hepatocytes, accounting for 56.5% of the incorporated radioactivity. cambridge.orgresearchgate.net This preferential and rapid esterification into triglycerides highlights its role as a readily available building block for lipid synthesis. researchgate.netnih.gov Similarly, in BC3H1 muscle cells, a large amount of radioactivity from labeled myristic acid accumulated in a neutral lipid pool consisting mainly of triacylglycerol. nih.gov

Table 3: Incorporation of [1-14C] Myristic Acid into Lipid Fractions of Cultured Rat Hepatocytes (4-hour incubation)

Lipid FractionPercentage of Incorporated Radioactivity (%)
Cellular Triglycerides 56.5 ± 3.3
Cellular Phospholipids (B1166683) 19.3 ± 3.6
Secreted Triglycerides 9.2 ± 4.7

Data represents the distribution of exogenous [1-14C] myristic acid within different lipid species. cambridge.orgresearchgate.net

Radiotracer Incorporation into Membrane Phospholipids

Following cellular uptake, [1-14C] Myristic acid is activated and becomes a substrate for various metabolic pathways, including its incorporation into the structural lipids of cellular membranes. In research models, the radiolabel from [1-14C] myristic acid has been traced into various phospholipid fractions, demonstrating its role as a building block for membrane biogenesis.

In cultured rat hepatocytes, myristic acid that is endogenously synthesized from radiolabeled precursors is incorporated into the cellular phospholipid fraction. cambridge.org Over a 4-hour incubation period, approximately 19.2% of the total endogenously produced myristic acid was found in phospholipids. cambridge.org When exogenous [1-14C] myristic acid is supplied, it is also readily incorporated into cellular lipids. nih.gov However, studies comparing its incorporation with other fatty acids have revealed differences in metabolic preference. For instance, after a 12-hour incubation in rat hepatocytes, the amount of radioactivity in cellular phospholipids was significantly greater when [1-14C] palmitic acid was used as the precursor compared to [1-14C] myristic acid. nih.govresearchgate.net

The process of incorporation is not limited to mammalian cells. In the protozoan Tetrahymena pyriformis, a model system for studying temperature adaptation, fatty acids like palmitic acid are initially incorporated into phospholipids in a predominantly saturated form. nih.gov These membrane-integrated saturated fatty acids then act as a substrate pool for desaturase enzymes, which introduce double bonds to modify membrane fluidity. nih.gov In the bacterium Staphylococcus aureus, the incorporation of extracellular myristic acid into membrane phospholipids is a vital process that is dependent on a specific two-component fatty acid kinase (Fak). pnas.org The inactivation of this kinase completely prevents the incorporation of [1-14C] myristic acid into phospholipids, highlighting the essential enzymatic pathways required for this process. pnas.org

The following table summarizes the distribution of endogenously synthesized myristic acid in the cellular lipids of cultured rat hepatocytes over a 4-hour incubation period.

Cellular Lipid FractionPercentage of Total Endogenous Myristic Acid (Mean ± SD)
Triglycerides59.4 ± 8.5%
Phospholipids19.2 ± 2.1%
Total Cellular 88.6 ± 2.0%
Data derived from studies on cultured rat hepatocytes. cambridge.org

Secretion of Radiolabeled Lipid Products

Once metabolized, the radiolabeled carbon from [1-14C] myristic acid is not confined to the cell but can be incorporated into lipid products that are subsequently secreted. A primary route for the secretion of fatty acids from hepatocytes is in the form of triglycerides packaged into very-low-density lipoproteins (VLDL).

Studies using cultured rat hepatocytes have demonstrated that a portion of metabolized [1-14C] myristic acid is directed towards this secretory pathway. When hepatocytes were incubated with exogenous [1-14C] myristic acid, a measurable amount of the radiolabel was incorporated into secreted triglycerides, accounting for 9.2% of the total metabolized myristic acid over a 4-hour period. cambridge.org Similarly, myristic acid synthesized endogenously within the hepatocytes was also packaged and secreted, with 11.4% of the total newly synthesized C14:0 being found in secreted triglycerides. cambridge.org

However, the propensity for myristic acid to be secreted as triglyceride is less pronounced than that of other saturated fatty acids like palmitic acid. nih.govresearchgate.net In comparative studies using rat hepatocytes, the amount of radioactivity detected in secreted triglycerides after 12 hours was significantly lower in cells incubated with [1-14C] myristic acid than in those incubated with [1-14C] palmitic acid. nih.govresearchgate.net This suggests a metabolic preference for retaining myristic acid-derived lipids within the cell or directing them towards oxidative pathways rather than secretion. nih.govresearchgate.net

Beyond triglycerides, other metabolic products can also be exported from cells. Research into the omega-oxidation of fatty acids in isolated liver cells has shown that dicarboxylic acids and hydroxy-fatty acids, which are products of this pathway, are efficiently excreted from the cells. nih.gov While this pathway is more active for medium-chain fatty acids, trace amounts of C10 and C12 dicarboxylic acids have been detected in incubations with [1-14C] myristic acid, indicating that minor amounts of its oxidized products may also be secreted. nih.gov

The table below illustrates the distribution of exogenous and endogenous myristic acid between cellular retention and secretion in cultured rat hepatocytes.

Myristic Acid SourceCellular Retention (Mean ± SD)Secreted Triglycerides (Mean ± SD)
Exogenous [1-14C] Myristic Acid90.8 ± 4.7%9.2 ± 4.7%
Endogenous Myristic Acid88.6 ± 2.0%11.4 ± 2.0%
Data from 4-hour incubations in cultured rat hepatocytes. cambridge.org

Comparative Metabolic Flux Analysis with Other Labeled Fatty Acids

The metabolic fate of [1-14C] myristic acid is distinct when compared to other fatty acids, particularly the more abundant long-chain saturated fatty acid, palmitic acid (C16:0). Comparative flux analyses in research models such as cultured rat hepatocytes reveal significant differences in uptake, oxidation, elongation, and esterification rates. nih.govresearchgate.net

Myristic acid is generally taken up by hepatocytes more rapidly than palmitic acid. nih.govresearchgate.net Despite this faster uptake, its subsequent metabolic routing differs substantially. A key metabolic fate for myristic acid is chain elongation. imrpress.comimrpress.com It is efficiently elongated to form radiolabeled palmitic acid. nih.govresearchgate.netimrpress.comimrpress.com This elongation is more pronounced than the corresponding elongation of palmitic acid to stearic acid (C18:0). nih.govresearchgate.net

Another major distinguishing pathway is β-oxidation. Myristic acid is oxidized at a significantly higher rate than palmitic acid. nih.govresearchgate.net In one study, after 4 hours of incubation, the percentage of initial radioactivity recovered in β-oxidation products was nearly seven times higher for [1-14C] myristic acid compared to [1-14C] palmitic acid. nih.govresearchgate.net This rapid catabolism, combined with its propensity for elongation, means that myristic acid has a shorter intracellular lifespan compared to palmitic acid. nih.govresearchgate.net

Conversely, palmitic acid is more readily directed towards storage in glycerolipids. nih.govresearchgate.net After a 12-hour incubation period, the radioactivity incorporated into cellular triglycerides, cellular phospholipids, and secreted triglycerides was significantly higher with [1-14C] palmitic acid as the precursor than with [1-14C] myristic acid. nih.govresearchgate.net This suggests that while myristic acid is rapidly metabolized for energy or converted to other fatty acids, palmitic acid is preferentially esterified and stored. nih.govresearchgate.net

The metabolic differences extend to other pathways as well. The omega-oxidation pathway, which is an alternative to β-oxidation, shows decreasing activity with increasing fatty acid chain length. The pathway is most active for lauric acid (C12:0) and decanoic acid (C10:0), with reduced activity for myristic acid and even lower activity for longer-chain fatty acids. nih.gov

The following table provides a comparative summary of the metabolic fate of [1-14C] myristic acid versus [1-14C] palmitic acid in cultured rat hepatocytes.

Metabolic Parameter[1-14C] Myristic Acid[1-14C] Palmitic AcidTime Point
Cellular Uptake (% of initial radioactivity)86.9 ± 0.9%68.3 ± 5.7%4 hours
β-Oxidation (% of initial radioactivity)14.9 ± 2.2%2.3 ± 0.6%4 hours
Elongation (% of initial radioactivity)12.2 ± 0.8% (to Palmitic Acid)5.1 ± 1.3% (to Stearic Acid)12 hours
Incorporation into Cellular Triglycerides Lower after 12hSignificantly Higher after 12h12 hours
Incorporation into Cellular Phospholipids Lower after 12hSignificantly Higher after 12h12 hours
Incorporation into Secreted Triglycerides Lower after 12hSignificantly Higher after 12h12 hours
Data compiled from comparative studies in cultured rat hepatocytes. nih.govresearchgate.net

Biochemical Mechanisms and Signaling Pathways Elucidated by 1 14c Myristic Acid

Investigation of N-Terminal Protein Myristoylation

N-terminal myristoylation is a cotranslational or post-translational modification that is catalyzed by the enzyme N-myristoyltransferase (NMT). umass.eduaacrjournals.org This modification is generally irreversible and plays a fundamental role in mediating protein-membrane interactions and facilitating protein-protein interactions. umass.edursc.org The hydrophobicity imparted by the myristoyl group is often essential for the biological activity of the modified proteins, which are key components in various signal transduction pathways, oncogenesis, and viral replication. umass.eduresearchgate.net

The attachment of myristic acid is a critical determinant for the subcellular localization of many proteins. researchgate.netaacrjournals.org The myristoyl moiety facilitates the anchoring of proteins to cellular membranes, a process that is often a prerequisite for their function. umass.edu However, the weak hydrophobicity of the myristate group alone is typically insufficient for stable membrane association and often requires a secondary signal, such as an adjacent polybasic domain or palmitoylation of nearby cysteine residues. umass.edu

Studies using radiolabeled myristic acid have demonstrated that this modification can direct proteins to various cellular compartments. For instance, the myristoylation of the Fus1 protein is essential for its localization to intracellular membranes; a mutation preventing myristoylation results in the loss of this specific localization. aacrjournals.org Similarly, the proper targeting of the mitochondrial outer membrane protein SAMM50 is dependent on its N-myristoylation, as confirmed by metabolic labeling with [3H]myristic acid. plos.org Research on the tyrosine kinase p60v-src has shown that its myristoylation is required for its stable association with the plasma membrane, which is crucial for its cell-transforming capabilities. pnas.orgbiologists.com The myristoylation of Gαi subunits of heterotrimeric G proteins also illustrates the importance of this modification for membrane localization, although co-expression with Gβγ dimers can restore membrane association in non-myristoylated mutants. mdpi.com

Table 1: Examples of Proteins and the Role of Myristoylation in Their Subcellular Localization

Protein Organism/System Role of Myristoylation in Localization Findings from [1-14C] Myristic Acid Studies Citation(s)
Fus1 Human Lung Cancer Cells Required for localization to intracellular membranes. Myristoylation-deficient mutants lose their characteristic membrane localization. aacrjournals.org
SAMM50 Mammalian Cells (COS-1) Required for proper targeting to the mitochondrial outer membrane. Metabolic labeling confirmed endogenous SAMM50 is N-myristoylated, and this is critical for its mitochondrial localization. plos.org
p60v-src Viral (Rous Sarcoma Virus) Essential for stable association with the plasma membrane. Abolishing myristoylation prevents membrane association and transforming ability. pnas.orgbiologists.com
Gαi Subunits Eukaryotic Cells Facilitates membrane localization. Mutations preventing myristoylation lead to cytoplasmic distribution, which can be rescued by Gβγ co-expression. mdpi.com
Dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) Mammalian Cells (COS-7) Targets a portion of the enzyme to the mitochondria from the endoplasmic reticulum. Myristoylation leads to increased ceramide levels in the mitochondria, inducing apoptosis. ocl-journal.org

Myristoyl-CoA:protein N-myristoyltransferase (NMT) is the enzyme responsible for catalyzing the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins. ocl-journal.orgnih.gov In mammals, two isozymes, NMT1 and NMT2, have been identified, sharing a high degree of identity but also exhibiting distinct and overlapping substrate specificities. ocl-journal.orgresearchgate.net The use of [1-14C] myristic acid and its activated form, [1-14C]myristoyl-CoA, has been fundamental in characterizing the enzymatic activity and substrate specificity of NMTs. nih.gov

Kinetic studies using radiolabeled substrates have allowed for the determination of key enzymatic parameters. For example, assays using [3H]myristoyl-CoA have been employed to determine the Michaelis-Menten (Km) constants for both the peptide substrate and myristoyl-CoA for human NMT1 and NMT2. nih.gov Such assays are crucial for understanding how NMTs recognize and bind their substrates and for screening potential inhibitors. nih.govpnas.org The development of non-radioactive, ELISA-based methods has also been validated against traditional radiolabeling techniques, confirming the utility of these approaches for measuring NMT activity in various tissues and with recombinant enzymes. nih.gov

Table 2: Kinetic Parameters of Human NMT1 and NMT2 Determined Using Radiolabeled Substrates

Enzyme Substrate Saturating Co-substrate Km (μM) Citation
NMT1 Hs pp60src (2-9) Myristoyl-CoA (30 μM) 2.76 ± 0.21 nih.gov
NMT2 Hs pp60src (2-9) Myristoyl-CoA (30 μM) 2.77 ± 0.14 nih.gov
NMT1 Myristoyl-CoA Hs pp60src (2-9) (30 μM) 8.24 ± 0.62 nih.gov
NMT2 Myristoyl-CoA Hs pp60src (2-9) (30 μM) 7.24 ± 0.79 nih.gov

The covalent attachment of myristate to a protein profoundly influences its ability to interact with other proteins and with cellular membranes, which is essential for its biological function. umass.eduresearchgate.net Myristoylation often acts as a molecular switch, promoting dynamic and reversible associations with membranes. umass.edursc.org This interaction can be further stabilized by other factors, such as additional lipid modifications or the presence of basic amino acid residues near the N-terminus. umass.edursc.org

The role of myristoylation in protein-protein interactions is equally significant. For example, the assembly of the poliovirus capsid protein VP4 involves myristic acid-mediated protein-protein interactions. pnas.org In the context of signal transduction, many myristoylated proteins are key components of signaling cascades. ocl-journal.orgresearchgate.net The myristoyl group can facilitate the recruitment of proteins to membrane-bound complexes, enabling downstream signaling events. The interaction of myristoylated Src family kinases with various cellular receptors is a prime example of how this modification regulates cellular functions. aacrjournals.org Furthermore, myristoylation can promote the multimerization of proteins, as has been suggested for the interferon-inducible protein IFITM3. rsc.org

The incorporation of myristic acid is highly specific, dictated by the amino acid sequence at the N-terminus of the substrate protein. NMT recognizes a consensus sequence, with an absolute requirement for an N-terminal glycine. pnas.org However, the residues downstream of the glycine also play a critical role in substrate recognition and binding. pnas.orgimp.ac.at Studies with synthetic peptides have shown that while a broad spectrum of amino acids is tolerated at positions 3 and 4, there are strict requirements at position 5, where a serine residue can significantly increase the peptide's affinity for NMT. pnas.org

The use of [1-14C] myristic acid and its analogs has been instrumental in dissecting these sequence-specific requirements. Metabolic labeling studies with oxygen-substituted analogs of myristic acid have revealed that the incorporation of these analogs into cellular proteins is protein-sequence-specific. pnas.orgnih.govpnas.org These analogs, which have reduced hydrophobicity, serve as alternative substrates for NMT. Interestingly, different analogs show varying degrees of incorporation into the same protein, and for a given protein, one analog might cause its redistribution from the membrane to the soluble fraction while another does not. pnas.orgnih.gov This analog-specific redistribution highlights the nuanced role of the acyl chain's properties in mediating protein-membrane interactions. For instance, studies with a chimeric Ras protein showed that while several analogs could be incorporated, they all led to a dramatic redistribution of the protein to the soluble fraction, similar to when myristoylation is completely blocked. pnas.org

Functional Consequences of Protein Myristoylation on Protein-Protein and Protein-Membrane Interactions.

Modulation of Enzymatic Activities by Myristic Acid

Beyond its role in protein acylation, myristic acid can also directly or indirectly modulate the activity of various enzymes, thereby influencing key metabolic pathways.

Myristic acid has been shown to exert a regulatory effect on fatty acid desaturases, which are enzymes that introduce double bonds into fatty acids. A notable example is the Δ6-desaturase (FADS2), a rate-limiting enzyme in the synthesis of long-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net

Studies in cultured rat hepatocytes have demonstrated that myristic acid causes a specific and dose-dependent increase in Δ6-desaturase activity. ocl-journal.orgresearchgate.netedpsciences.org This effect was observed regardless of the substrate used to measure the enzyme's activity (oleic acid, linoleic acid, or α-linolenic acid). ocl-journal.orgresearchgate.net Initially, it was hypothesized that this activation might be due to the direct N-myristoylation of the FADS2 enzyme itself, as it possesses an N-terminal glycine. ocl-journal.org However, subsequent research confirmed that FADS2 is not myristoylated. ocl-journal.org Instead, the activating effect of myristic acid on the Δ6-desaturase complex is thought to be mediated through the myristoylation of NADH-cytochrome b5 reductase, an essential component of the desaturase enzyme system. ocl-journal.orgnih.gov This regulatory mechanism may explain the observed increase in the conversion of α-linolenic acid to EPA and DHA in rats fed diets supplemented with myristic acid. ocl-journal.orgnih.gov

Table 3: Effect of Myristic Acid on Δ6-Desaturase Activity in Cultured Rat Hepatocytes

Substrate for Δ6-Desaturase Assay Treatment Δ6-Desaturase Activity (pmol/min/mg protein) % Increase vs. Control Citation(s)
α-Linolenic acid (C18:3n-3) Control ~30 - researchgate.net
α-Linolenic acid (C18:3n-3) Myristic acid (0.5 mmol·L–1) ~55 ~83% researchgate.net
Linoleic acid (C18:2n-6) Control ~20 - researchgate.net
Linoleic acid (C18:2n-6) Myristic acid (0.5 mmol·L–1) ~35 ~75% researchgate.net
Oleic acid (C18:1n-9) Control ~10 - researchgate.net
Oleic acid (C18:1n-9) Myristic acid (0.5 mmol·L–1) ~18 ~80% researchgate.net

Influence on Other Enzymes Involved in Lipid Biosynthesis and Catabolism

Myristic acid, and by extension its radiolabeled form [1-14C]Myristic acid used in tracer studies, exerts a significant influence on the activity of various enzymes central to the synthesis and breakdown of lipids. This regulation is crucial for maintaining cellular lipid homeostasis.

Furthermore, myristic acid has been identified as a regulator of desaturase enzymes, which are responsible for introducing double bonds into fatty acids, a critical step in the synthesis of unsaturated and polyunsaturated fatty acids. Research on cultured rat hepatocytes revealed that myristic acid specifically and dose-dependently increases the activity of Δ6-desaturase (FADS2), an enzyme involved in the synthesis of essential polyunsaturated fatty acids. ocl-journal.org The proposed mechanism for this is not a direct effect on FADS2 itself, but rather through the N-terminal myristoylation of NADH-cytochrome b5 reductase. ocl-journal.org This myristoylation is thought to enhance the transfer of electrons to the terminal desaturase, thereby increasing its activity. ocl-journal.org This regulatory role suggests that myristic acid can influence the cellular concentration of bioactive lipids like polyunsaturated fatty acids. ocl-journal.orgedpsciences.org

The influence of myristic acid extends to the synthesis of other complex lipids as well. It has been shown to regulate dihydroceramide Δ4-desaturase (DES1), an enzyme involved in the final step of de novo ceramide biosynthesis. ocl-journal.org The myristoylation of DES1 can target the enzyme to the mitochondria, leading to increased ceramide levels, which can, in turn, induce apoptosis. ocl-journal.org

Table 1: Influence of Myristic Acid on Lipid Metabolism Enzymes

Enzyme Affected Pathway Observed Effect Investigated Model Reference
Acetyl-CoA Carboxylase (ACC) Fatty Acid Biosynthesis Activation Bovine Mammary Epithelial Cells (MAC-T) mdpi.com
Fatty Acid Synthase (FASN) Fatty Acid Biosynthesis Activation Bovine Mammary Epithelial Cells (MAC-T) mdpi.com
Δ6-desaturase (FADS2) Polyunsaturated Fatty Acid Synthesis Increased Activity Cultured Rat Hepatocytes ocl-journal.org
NADH-cytochrome b5 reductase Electron Transport for Desaturation N-myristoylation enhances activity Endoplasmic Reticulum ocl-journal.org
Dihydroceramide Δ4-desaturase (DES1) Ceramide Biosynthesis Myristoylation targets it to mitochondria COS-7 Cells ocl-journal.org

Interplay with Cellular Signaling Networks

The covalent attachment of myristic acid to proteins, a process known as N-myristoylation, is a key mechanism through which this fatty acid intersects with and modulates a multitude of cellular signaling networks. nih.govfrontiersin.org This modification, catalyzed by N-myristoyltransferase (NMT), involves the attachment of a myristoyl group to an N-terminal glycine residue of a target protein. ocl-journal.orgwikipedia.org This lipidation is not merely a passive anchor but an active regulatory modification that influences protein localization, protein-protein interactions, and signal transduction. ocl-journal.orgwikipedia.orgcreative-diagnostics.com

One of the most significant roles of myristoylation is in directing proteins to cellular membranes, a critical step for the initiation of many signaling cascades. creative-diagnostics.com Numerous signaling proteins, including G-protein alpha subunits, protein kinases, and small GTPases, are myristoylated, which facilitates their recruitment to the plasma membrane where they can interact with their respective receptors and downstream effectors. creative-diagnostics.comtaylorandfrancis.com

Recent research has uncovered a role for myristic acid as a metabolic checkpoint in the innate immune response, specifically in the cGAS-STING signaling pathway. nih.gov Myristic acid was found to inhibit the activation of STING (stimulator of interferon genes), a central adaptor protein in the sensing of cytosolic DNA. nih.gov This inhibition is achieved by promoting the N-myristoylation of STING, which in turn balances the STING-dependent autophagy and interferon responses. nih.gov This finding highlights a direct link between fatty acid metabolism and antiviral innate immunity. nih.gov

Furthermore, myristic acid metabolism is interconnected with the ubiquitination signaling pathway. mdpi.com Studies in bovine mammary epithelial cells have shown that myristic acid can increase the levels of protein ubiquitination. mdpi.com It is speculated that myristic acid may regulate triglyceride synthesis through this pathway, potentially by influencing the degradation and turnover of proteins and enzymes related to milk fat production. mdpi.com N-myristoylated proteins themselves can be targets for ubiquitination, which tags them for degradation by the proteasome. mdpi.com

The function of myristoylated proteins can also be regulated by a "molecular switch" mechanism. wikipedia.org In some proteins, the myristoyl group is sequestered within a hydrophobic pocket. wikipedia.org Upon receiving a signal, such as ligand binding or GTP binding for G-proteins, the protein undergoes a conformational change that exposes the myristoyl group, allowing it to insert into a membrane and initiate downstream signaling. wikipedia.org This provides a rapid and reversible mechanism for controlling signal transduction. nih.gov

Table 2: Examples of Myristic Acid's Interplay with Signaling Networks

Signaling Pathway/Process Key Protein(s) Role of Myristoylation Consequence Reference
G-protein signaling G-protein α subunits Membrane targeting and interaction with receptors Activation of downstream effectors creative-diagnostics.comtaylorandfrancis.com
Innate Immunity STING Inhibition of STING activation Balances autophagy and interferon responses nih.gov
Ubiquitination Various proteins May regulate protein turnover Potential regulation of triglyceride synthesis mdpi.com
Apoptosis Bid Targeting of cleaved Bid (tBid) to mitochondria Augmentation of pro-apoptotic activity frontiersin.org
Calcium Signaling Calcineurin (CaN) Regulation of Ca2+-mediated signal transduction Modulation of cellular processes like proliferation and differentiation frontiersin.org

Advanced Research Applications and Methodological Innovations with 1 14c Myristic Acid

Probing Endogenous Myristic Acid Biosynthesis Pathways

[1-14C] Myristic acid is instrumental in investigating the endogenous synthesis of myristic acid. While de novo synthesis through the fatty acid synthase (FASN) pathway produces primarily palmitic acid (C16:0), with smaller amounts of myristic acid (C14:0) and stearic acid (C18:0), myristic acid can also be formed through the shortening of palmitic acid, a process likely occurring via peroxisomal β-oxidation. researchgate.net Studies utilizing radiolabeled precursors have been crucial in dissecting these pathways.

In cultured rat hepatocytes, the metabolic fates of endogenously synthesized myristic acid (from [3H]-acetate) and exogenously supplied [1-14C] myristic acid were compared. The distribution of the radiolabel into various lipid species was remarkably similar, indicating that both pools of myristic acid are handled similarly by the cell. researchgate.net A significant portion of both endogenous and exogenous myristic acid was incorporated into triglycerides and phospholipids (B1166683). researchgate.net

Furthermore, research has shown that myristic acid can be elongated to palmitic acid. In one study, after a 12-hour incubation with [1-14C] myristic acid, 12.2% of the initial radioactivity was recovered as radiolabeled palmitic acid. nih.gov This demonstrates the dynamic nature of fatty acid metabolism, where fatty acids are continuously interconverted to meet cellular needs.

Table 1: Comparison of Metabolic Fate of Endogenous vs. Exogenous Myristic Acid in Rat Hepatocytes

Parameter Endogenous Myristic Acid (from [3H]-acetate) Exogenous [1-14C] Myristic Acid
Incorporation into Cellular Triglycerides 59.4 ± 8.5% 56.5 ± 3.3%
Incorporation into Cellular Phospholipids 19.2 ± 2.1% 19.3 ± 3.6%
Total Cellular Myristic Acid - 90.8 ± 4.7%

Data represents the percentage of initial radioactivity recovered in each fraction over a 4-hour incubation period. researchgate.net

Quantifying Fatty Acyl Coenzyme A Pool Sizes and Turnover

The quantification of fatty acyl-Coenzyme A (acyl-CoA) pools is critical for understanding the regulation of fatty acid metabolism, as acyl-CoAs are the activated form of fatty acids used in most metabolic reactions. [1-14C] Myristic acid, in conjunction with techniques like high-performance liquid chromatography/mass spectrometry (LC-MS/MS), allows for the sensitive measurement of myristoyl-CoA and other acyl-CoA species. researchgate.net

Methodologies have been developed to quantify a wide range of acyl-CoAs, from short-chain to long-chain species, in a single analysis. researchgate.net These methods often use stable isotope-labeled internal standards for accurate quantification. researchgate.net By tracing the incorporation of the 14C label from myristic acid into the myristoyl-CoA pool and its subsequent conversion to other metabolites, researchers can determine the turnover rate of this pool. The cellular concentration of myristoyl-CoA is a key regulator of processes like protein N-myristoylation.

Dissecting Subcellular Compartmentation of Fatty Acid Metabolism

The use of [1-14C] myristic acid has been pivotal in understanding how fatty acid metabolism is compartmentalized within the cell. Different organelles, such as mitochondria, peroxisomes, and the endoplasmic reticulum, play distinct roles in fatty acid processing.

Studies in cultured rat hepatocytes using [1-14C] myristic acid have shown that it is rapidly taken up by cells and metabolized. nih.gov A significant portion is directed towards β-oxidation, a process that primarily occurs in mitochondria and peroxisomes. nih.gov In fact, myristic acid oxidation was found to be significantly higher than that of palmitic acid. nih.gov

Simultaneously, [1-14C] myristic acid is incorporated into cellular lipids, such as triglycerides and phospholipids, a process that largely takes place in the endoplasmic reticulum. researchgate.netnih.gov The distribution of the radiolabel between oxidative and biosynthetic pathways provides insights into the metabolic state of the cell and how it partitions fatty acids between energy production and storage or membrane synthesis. Double isotope experiments have highlighted the differential metabolism of fatty acids based on their origin; for instance, fatty acids from the plasma are preferentially oxidized and incorporated into phospholipids, whereas those absorbed from the gut lumen are mainly esterified into triglycerides. nih.gov

Table 2: Metabolic Fate of [1-14C] Myristic Acid in Cultured Rat Hepatocytes After 4 Hours

Metabolic Pathway Percentage of Initial Radioactivity
Cellular Uptake 86.9 ± 0.9%
Incorporation into Cellular Lipids 33.4 ± 2.8%
β-Oxidation Products 14.9 ± 2.2%

Data from a study comparing the metabolism of myristic and palmitic acids. nih.gov

Studying Myristic Acid Interactions with Specific Protein Targets Beyond NMT

While N-myristoyltransferase (NMT) is the most well-known protein that interacts with myristic acid, leading to the N-myristoylation of a host of cellular proteins, [1-14C] myristic acid has facilitated the study of its interactions with other protein targets. ocl-journal.org This covalent modification, where myristic acid is attached to an N-terminal glycine (B1666218) residue, is crucial for protein localization and function. nih.gov

Beyond NMT, research has identified other proteins that are affected by myristic acid. For example, myristic acid has been shown to inhibit the activity of the bacterial ABC transporter BmrA. mdpi.com This inhibition occurs when myristic acid is a free fatty acid, not when it is part of a phospholipid. mdpi.com Such studies, often employing radiolabeled myristic acid to confirm binding or metabolic effects, are expanding our understanding of the diverse biological roles of this fatty acid. The ability to trace and quantify the association of [1-14C] myristic acid with various cellular components is essential for identifying and characterizing these novel interactions.

Emerging Research Directions and Future Perspectives in 1 14c Myristic Acid Research

Development of Novel Tracer Methodologies and Analytical Approaches

The utility of [1-14C] myristic acid as a tracer is intrinsically linked to the analytical methods available for its detection and quantification. The evolution of these techniques is a critical research frontier, aimed at enhancing sensitivity, specificity, and spatial resolution.

Historically, the analysis of fatty acids, including radiolabeled variants, has relied heavily on Gas Chromatography (GC) , often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). nih.govitjfs.com These methods require a derivatization step, typically converting fatty acids into more volatile methyl esters for analysis. itjfs.com While robust, GC methods have limitations, such as the potential loss of short-chain fatty acids during sample preparation. edpsciences.org

To overcome these challenges, High-Performance Liquid Chromatography (HPLC) has emerged as a powerful alternative. A significant advancement is the derivatization of fatty acids into naphthacyl esters, which allows for highly reproducible resolution. edpsciences.org The completeness of this derivatization reaction has been validated using [1-14C]-labeled fatty acids, including myristic acid, where all radioactivity was recovered in a single HPLC peak. edpsciences.org This confirms the accuracy of the method for quantitative analysis.

A particularly innovative and emerging application is compound-specific radiocarbon analysis . This sophisticated technique, which has been applied in archaeology to date lipids preserved in ancient pottery, involves isolating single fatty acids using preparative capillary gas chromatography (pcGC) for subsequent 14C dating. cambridge.org While its primary use has been in dating, the methodology for isolating specific fatty acids holds immense potential for metabolic research, offering a way to trace the carbon from [1-14C] myristic acid into specific downstream lipid products with unparalleled precision.

Future developments will likely focus on integrating these advanced separation techniques with more sensitive detection technologies, such as accelerator mass spectrometry (AMS), which can detect attomolar quantities of 14C. This could enable tracer studies with significantly lower doses of [1-14C] myristic acid, expanding the scope of research in delicate biological systems. Furthermore, coupling these analytical methods with imaging techniques, such as PET and SPECT which use different radioisotopes, could provide a more holistic view of myristic acid metabolism, combining whole-body kinetics with precise molecular analysis. nih.govnih.gov

Analytical TechniquePrincipleApplication to [1-14C] Myristic AcidKey Findings/Advantages
Gas Chromatography (GC) Separation of volatile compounds.Analysis of fatty acid methyl esters derived from lipids initially labeled with [1-14C] myristic acid. nih.govitjfs.comStandard method for determining fatty acid composition in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds in a liquid mobile phase.Quantitative analysis of fatty acid naphthacyl esters. edpsciences.orgValidated with [1-14C] fatty acids, showing complete derivatization and recovery; avoids volatility issues of GC. edpsciences.org
Compound-Specific Radiocarbon Analysis Isolation of individual compounds (e.g., via pcGC) for 14C measurement. cambridge.orgPrecise tracing of the 14C label from myristic acid into specific metabolic end-products.Offers extremely high precision for tracking metabolic fate. cambridge.org
Radiometric Flow-Through Detection Continuous monitoring of radioactivity in the eluent from a chromatography system (e.g., HPLC).Used to confirm that all radioactivity from a [1-14C] fatty acid sample is contained within the corresponding derivative peak. edpsciences.orgProvides real-time confirmation of label recovery during chromatographic separation.

Elucidating Undiscovered Metabolic Fates and Biological Roles

[1-14C] myristic acid has been instrumental in charting the primary metabolic pathways of this fatty acid, including its uptake, incorporation into complex lipids, and oxidation for energy. researchgate.net However, its journey through the cell is far from fully mapped, and emerging research continues to uncover new roles and transformations.

Studies in cultured rat hepatocytes using [1-14C] myristic acid revealed that it is more rapidly taken up and metabolized than palmitic acid. researchgate.net A significant portion of the incorporated [1-14C] myristic acid is not stored but is instead rapidly elongated into palmitic acid and stearic acid. researchgate.net This highlights a key metabolic fate where myristic acid serves as a precursor for the synthesis of longer-chain saturated fatty acids.

Furthermore, tracer studies have helped to differentiate metabolic pathways. For instance, in BC3H1 muscle cells, [1-14C] myristic acid was used to demonstrate that certain polar metabolites released by the cells were chain-shortened derivatives, as the label from the first carbon was lost. nih.gov This clever use of the specifically labeled tracer helped identify a novel oxidative pathway that appears to be relatively specific for myristic acid. nih.gov

Future research using [1-14C] myristic acid is expected to delve deeper into tissue-specific and cell-type-specific metabolism. For example, its role in the central nervous system, where it can cross the blood-brain barrier, is an area of growing interest. researchgate.net Investigating its metabolism within different brain cells, such as neurons and glia, could uncover specialized functions related to neural health and disease. Another frontier is the exploration of myristic acid's role as a substrate for desaturase enzymes, potentially leading to the synthesis of novel signaling molecules. nih.gov

Study FocusModel SystemKey Finding with [1-14C] Myristic AcidImplication
Comparative Metabolism Cultured Rat HepatocytesMyristic acid is more rapidly taken up and elongated to palmitic acid compared to palmitic acid itself. researchgate.netrevvity.comSuggests a primary role as a precursor for other fatty acids in the liver.
Oxidative Pathways BC3H1 Muscle CellsThe absence of the 14C label in certain metabolites indicated they were chain-shortened products of myristic acid. nih.govUncovered a novel, specific oxidative pathway for myristic acid in muscle cells.
Permeability Human Brain Microvascular Endothelial Cells (HBMEC)[1-14C] myristic acid readily moves across the endothelial cell monolayer. researchgate.netDemonstrates its ability to enter the central nervous system, opening avenues to study its role in the brain.
Lipid Incorporation Various TissuesThe distribution of 14C from myristic acid shows its incorporation into various lipid classes, primarily phospholipids (B1166683) and triacylglycerols. nih.govConfirms its fundamental role as a building block for cellular lipids.

Exploring Myristic Acid's Regulatory Mechanisms in Complex Biological Systems

Perhaps the most dynamic area of myristic acid research is its role as a regulatory molecule, primarily through the process of N-myristoylation. This covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein is a critical modification that can dictate a protein's location, interactions, and function. researchgate.netocl-journal.org [1-14C] myristic acid is an indispensable tool for studying the dynamics of this process.

Research has shown that myristoylation affects a wide array of proteins, including enzymes, signal transducers, and structural proteins. researchgate.netocl-journal.org By using [1-14C] myristic acid, scientists can label these myristoylated proteins and track their fate within the cell, identifying which pathways are influenced by myristic acid availability.

Emerging evidence suggests that myristic acid's regulatory role extends beyond simple protein anchoring. It can act as a specific regulator of enzyme activity. For example, myristic acid has been identified as a regulator of desaturase enzymes involved in both ceramide and polyunsaturated fatty acid synthesis. nih.govocl-journal.org The myristoylation of dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) and NADH-cytochrome b5 reductase (a component of the desaturase complex) directly links myristic acid levels to the production of other bioactive lipids. nih.govresearchgate.netocl-journal.org

Future research will likely employ [1-14C] myristic acid in combination with advanced proteomic techniques to identify the full "myristoylome" under different physiological and pathological conditions. This will help to understand how changes in dietary myristic acid or cellular metabolism can ripple through complex signaling networks. For instance, studies suggest that exogenous myristic acid taken up by the CD36 receptor may be preferentially channeled towards the myristoylation of specific protein subsets, implying a highly regulated and targeted system that is yet to be fully understood. Unraveling these complex regulatory circuits is a key objective for future studies in this field.

Q & A

Basic Research Questions

Q. How can I verify the isotopic purity of [1-14C]-myristic acid in metabolic tracing experiments?

  • Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) to analyze the labeled compound. Compare retention times and mass fragmentation patterns against unlabeled myristic acid standards. Ensure the absence of extraneous peaks in chromatograms, which may indicate impurities. Quantify isotopic enrichment using calibration curves derived from standard solutions .
  • Experimental Design Tip : Include a system suitability test (e.g., resolution ≥1.5 between methyl esters of myristic acid and potential contaminants like palmitic acid) to validate the GC-MS setup .

Q. What are the best practices for storing [1-14C]-myristic acid to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-protected containers at temperatures below +8°C in a dry, well-ventilated environment. Use desiccants to minimize moisture exposure, as hydrolysis can compromise isotopic integrity. Regularly monitor storage conditions and perform stability tests (e.g., periodic GC analysis) to detect degradation .

Q. How do I quantify myristic acid in biological samples using validated analytical methods?

  • Methodological Answer : Extract lipids from samples via Folch or Bligh-Dyer methods, then derivatize fatty acids to methyl esters for GC analysis. Use internal standards (e.g., heptadecanoic acid) to correct for recovery losses. Calculate concentrations using the formula:
    Result=(AsampleAstandard)×Cstandard×100\text{Result} = \left(\frac{A_{\text{sample}}}{A_{\text{standard}}}\right) \times C_{\text{standard}} \times 100

where AA = peak area and CC = concentration. Ensure method validation per ICH guidelines (accuracy, precision, LOD/LOQ) .

Advanced Research Questions

Q. How can [1-14C]-myristic acid be used to study lipid raft dynamics in cell membranes?

  • Methodological Answer : Incubate cells with [1-14C]-myristic acid to label membrane-associated proteins. Isolate lipid rafts via sucrose density gradient centrifugation and measure radioactivity in raft fractions using scintillation counting. Normalize data to total protein content. Control for non-specific incorporation by using inhibitors of protein myristoylation (e.g., 2-hydroxymyristic acid) .
  • Data Contradiction Analysis : If inconsistent raft incorporation is observed, validate cell lysis conditions (e.g., detergent concentration, temperature) to prevent raft disruption. Cross-validate with fluorescence microscopy using raft-specific probes (e.g., cholera toxin B subunit) .

Q. What experimental strategies resolve discrepancies in β-oxidation rates of [1-14C]-myristic acid across different tissue models?

  • Methodological Answer : Compare radiolabeled CO₂ production (from β-oxidation) in isolated mitochondria versus whole-cell assays. Use inhibitors like etomoxir (CPT1 inhibitor) to distinguish mitochondrial vs. peroxisomal oxidation. Account for tissue-specific enzyme expression (e.g., acyl-CoA synthetase isoforms) by profiling mRNA/protein levels .
  • Data Normalization : Express results as nmol CO₂/mg protein/hour and normalize to cellular ATP levels to control for metabolic activity variations .

Q. How can I investigate the anti-inflammatory effects of myristic acid via NF-κB pathway modulation?

  • Methodological Answer : Treat immune cells (e.g., macrophages) with [1-14C]-myristic acid and stimulate with LPS. Measure NF-κB nuclear translocation via EMSA or fluorescent reporters. Quantify labeled myristic acid incorporation into signaling proteins (e.g., Src kinases) using immunoprecipitation followed by scintillation counting. Use siRNA knockdown of myristoyltransferases to confirm specificity .
  • Controls : Include negative controls (unlabeled myristic acid) and positive controls (e.g., Bay 11-7082, an NF-κB inhibitor) to validate assay robustness .

Methodological Considerations

  • Safety Protocols : Wear nitrile gloves (EN 374 standard), safety goggles, and lab coats when handling [1-14C]-myristic acid. Use fume hoods for solvent-based derivatization steps .
  • Ethical Compliance : Ensure radioactive waste disposal follows institutional guidelines (e.g., decay storage for 14C, half-life ~5,730 years) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.